molecular formula C6H12O5 B583551 2-Deoxy-D-arabinohexose-1-13C CAS No. 201612-55-7

2-Deoxy-D-arabinohexose-1-13C

Cat. No.: B583551
CAS No.: 201612-55-7
M. Wt: 165.149
InChI Key: PMMURAAUARKVCB-UPKQYVFDSA-N
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Description

2-Deoxy-D-arabinohexose-1-13C, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.149. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .

Mode of Action

2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .

Biochemical Pathways

By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .

Pharmacokinetics

Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .

Result of Action

The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .

Action Environment

The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .

Properties

IUPAC Name

(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-UPKQYVFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201612-55-7
Record name 2-Deoxy-D-arabinohexose-1-13C
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